p-Anisidine

Catalog No.
S8045760
CAS No.
29191-52-4
M.F
C7H9NO
C7H9NO
H2NC6H4OCH3
M. Wt
123.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
p-Anisidine

CAS Number

29191-52-4

Product Name

p-Anisidine

IUPAC Name

4-methoxyaniline

Molecular Formula

C7H9NO
C7H9NO
H2NC6H4OCH3

Molecular Weight

123.15 g/mol

InChI

InChI=1S/C7H9NO/c1-9-7-4-2-6(8)3-5-7/h2-5H,8H2,1H3

InChI Key

BHAAPTBBJKJZER-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N

solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
Soluble in acetone, benzene; very soluble in ether, ethanol
In water, 2.10X10+4 mg/L at 20 °C
21 mg/mL at 20 °C
Solubility in water, g/100ml at 20 °C: 2.2 (moderate)
Moderate

Canonical SMILES

COC1=CC=C(C=C1)N

P-anisidine appears as brown crystals or dark brown solid. Characteristic amine odor. (NTP, 1992)
P-anisidine is a substituted aniline that is aniline in which the hydrogen para to the amino group has been replaced by a methoxy group. It is used as a reagent for the detection of oxidation products such as aldehydes and ketones in fats and oils. It has a role as a reagent and a genotoxin. It is a member of methoxybenzenes, a substituted aniline and a primary amino compound.

p-Anisidine (CAS 104-94-9) is a primary aromatic amine characterized by a para-substituted methoxy group. It is widely procured as an analytical reagent, a pharmaceutical intermediate, and a dye precursor. In industrial quality control, it is the globally mandated reagent for the p-Anisidine Value (p-AnV) test (AOCS Cd 18-90), which quantifies secondary lipid oxidation. The compound is a crystalline solid with a melting point of 56–59 °C and is highly soluble in organic solvents like isooctane and glacial acetic acid, which are critical for lipophilic assays. While chemically similar to aniline and its ortho-isomer, the para-methoxy group fundamentally alters its nucleophilicity, spectrophotometric profile, and toxicological behavior, making it strictly non-interchangeable for standardized analytical and synthetic workflows [1].

Substituting p-anisidine with aniline, o-anisidine, or p-anisidine hydrochloride leads to immediate process failures in both analytical and synthetic applications. In lipid oxidation testing, the AOCS Cd 18-90 protocol strictly requires the free base form of p-anisidine; substituting with the hydrochloride salt (CAS 20265-97-8) causes insolubility in the required isooctane/glacial acetic acid solvent matrix. Furthermore, attempting to use aniline or o-anisidine fails because the resulting Schiff bases with 2-alkenals and 2,4-dienals do not exhibit the precise 350 nm absorbance maximum required by international standards. Toxicologically, substituting with the ortho-isomer introduces severe regulatory and handling risks, as o-anisidine is a known urinary bladder carcinogen (IARC Group 2B), whereas the para-isomer lacks this specific carcinogenic pathway [1].

Nucleophilic Reactivity in Schiff Base Formation

The para-methoxy group in p-anisidine acts as a strong electron donor (Hammett constant σ_p = -0.27), significantly increasing the electron density on the amine nitrogen compared to aniline (σ = 0). Kinetic studies of amine condensation reactions demonstrate that p-anisidine exhibits reaction rate constants up to an order of magnitude higher than unsubstituted aniline or meta-substituted analogs under identical conditions. This enhanced nucleophilicity ensures rapid and quantitative Schiff base formation with secondary lipid oxidation products (aldehydes) at room temperature, a fundamental requirement for high-throughput quality control assays [1].

Evidence DimensionNucleophilic reactivity (Hammett constant)
Target Compound Datap-Anisidine: σ_p = -0.27 (Strong electron donor)
Comparator Or BaselineAniline: σ = 0 (Baseline nucleophilicity)
Quantified DifferenceHigher nucleophilicity leading to condensation reaction rate constants up to an order of magnitude faster.
ConditionsRoom temperature condensation in acidic media (e.g., glacial acetic acid).

Faster, quantitative reaction kinetics eliminate the need for heating during derivatization, preserving heat-sensitive lipid samples during analysis.

Spectrophotometric Specificity for Lipid Oxidation Assays

In the standardized p-Anisidine Value (p-AnV) test, the target compound reacts with 2-alkenals and 2,4-dienals to form a conjugated Schiff base. The specific para-substitution of the methoxy group extends the chromophore's conjugation, shifting the absorbance maximum (λ_max) precisely to 350 nm. Comparators like o-anisidine or aniline form Schiff bases with different spectral profiles that do not reliably peak at 350 nm. This 350 nm peak is critical because it avoids overlapping with the natural absorbance of background lipid pigments (like carotenoids or chlorophylls) present in edible oils [1].

Evidence DimensionSchiff base absorbance maximum (λ_max)
Target Compound Datap-Anisidine Schiff base: peaks precisely at 350 nm
Comparator Or BaselineAniline/o-anisidine Schiff bases: variable peaks, failing to meet the 350 nm standard
Quantified DifferenceExact alignment with the 350 nm detection wavelength mandated by AOCS and ISO standards.
ConditionsIsooctane/glacial acetic acid solvent matrix, measured via UV-Vis spectrophotometry.

Procurement of the exact para-isomer is non-negotiable for laboratories requiring compliance with ISO 6885 and AOCS Cd 18-90 regulatory standards.

Solvent Compatibility in Lipophilic Matrices

Standardized lipid assays require reagents to be fully soluble in highly non-polar solvent mixtures. The free base form of p-anisidine is completely soluble in the mandated isooctane/glacial acetic acid matrix used for oil extraction and testing. In contrast, the hydrochloride salt of p-anisidine (CAS 20265-97-8) is highly polar and water-soluble, causing it to precipitate or fail to dissolve when introduced to lipophilic test environments. Attempting to use the salt form results in immediate assay failure due to phase separation and incomplete derivatization [1].

Evidence DimensionSolubility in non-polar lipid assay matrices
Target Compound Datap-Anisidine (Free Base): Fully soluble
Comparator Or Baselinep-Anisidine Hydrochloride: Insoluble / precipitates
Quantified DifferenceBinary solubility difference dictating assay viability.
ConditionsIsooctane and glacial acetic acid mixtures at standard room temperature.

Buyers must specifically procure the free base rather than the hydrochloride salt to ensure compatibility with standard petrochemical and edible oil quality control workflows.

Differentiated Toxicological Profile in Mammalian Models

While all aromatic amines require strict handling protocols, p-anisidine offers a significantly differentiated safety profile compared to its ortho-isomer. In peroxidative metabolism studies and long-term in vivo bioassays, o-anisidine (CAS 90-04-0) is a potent urinary bladder carcinogen (classified as an IARC Group 2B carcinogen). In direct contrast, p-anisidine is inactive in these specific bladder tumor models and does not trigger the same Nrf2-mediated oxidative stress responses in hepatic co-cultures. This lack of specific bladder carcinogenicity makes the para-isomer substantially safer for routine, high-throughput laboratory use [1].

Evidence DimensionInduction of urinary bladder tumors in mammalian models
Target Compound Datap-Anisidine: Inactive (non-carcinogenic in this pathway)
Comparator Or Baselineo-Anisidine: Active (potent bladder carcinogen, IARC Group 2B)
Quantified DifferenceComplete absence of bladder tumor induction compared to the highly active ortho-isomer.
ConditionsIn vivo mammalian bioassays and in vitro hepatic co-culture oxidative stress models.

Selecting the para-isomer mitigates severe occupational health risks and reduces regulatory compliance burdens associated with handling known Group 2B carcinogens.

Edible Oil and Lipid Quality Control (p-AnV Testing)

Directly leveraging its exact 350 nm Schiff base absorbance and high nucleophilicity, p-anisidine is the globally mandated reagent for quantifying secondary oxidation products (aldehydes) in edible oils, fish oils, and fats according to AOCS Cd 18-90 and ISO 6885 standards [1].

Synthesis of Pharmaceutical Intermediates

Due to the strong electron-donating effect of the para-methoxy group, the free base of p-anisidine is an ideal, highly reactive nucleophile for synthesizing complex pharmaceutical scaffolds, including indomethacin derivatives and specific heterocyclic active pharmaceutical ingredients (APIs) [2].

Development of Polymeric and Azo Dyes

The specific substitution pattern of p-anisidine allows for controlled electrophilic aromatic substitution and diazotization, making it a critical precursor in the manufacturing of specialty azo dyes and pigments where the ortho-isomer's severe carcinogenic risks are unacceptable for occupational safety [3].

Physical Description

P-anisidine appears as brown crystals or dark brown solid. Characteristic amine odor. (NTP, 1992)
Yellow to brown, crystalline solid with an amine-like odor; [NIOSH]
Solid
COLOURLESS-TO-BROWN CRYSTALS WITH CHARACTERISTIC ODOUR.
Yellow to brown, crystalline solid with an amine-like odor.

Color/Form

White solid
Fused crystalline mass
Crystals, plates from aqueous solution
Yellow to brown, crystalline solid

XLogP3

0.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

123.068413911 g/mol

Monoisotopic Mass

123.068413911 g/mol

Boiling Point

469 °F at 760 mmHg (NTP, 1992)
243 °C
243.00 °C. @ 760.00 mm Hg
475 °F

Flash Point

41 °F (NTP, 1992)
5 °C
122 °C (251.6 °F) (closed cup)
122 °C

Heavy Atom Count

9

Vapor Density

4.25 (NTP, 1992) (Relative to Air)
4.28 (Air = 1)
Relative vapor density (air = 1): 4.3

Density

1.071 at 135 °F (NTP, 1992)
1.071 at 57 °C/4 °C
1.07 g/cm³
Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00
1.07

Odor

Amine-like odor

Decomposition

When heated to decomposition it emits toxic fumes of /nitrogen oxides./

Melting Point

135 °F (NTP, 1992)
57.2 °C
57 °C
135 °F

UNII

575917SNR4

Related CAS

20265-97-8 (hydrochloride)

Vapor Pressure

less than 0.1 mmHg at 68 °F (NTP, 1992)
0.03 [mmHg]
3.0X10-2 mm Hg at 20 °C
Vapor pressure, Pa at 20 °C: 2
(77 °F): 0.006 mmHg

Absorption Distribution and Excretion

The substance can be absorbed into the body by inhalation of its vapor, through the skin and by ingestion.

Metabolism Metabolites

P-METHOXYANILINE YIELDS P-AMINOPHENOL IN RABBIT ... & P-METHOXY-N-METHYLANILINE IN RABBIT. /FROM TABLE/

Associated Chemicals

p-Anisidine hydrochloride;20265-97-8

Methods of Manufacturing

Reduction of p-nitroanisole; methylation of p-nitrophenol followed by reduction; or the action of methanol and caustic on p-nitrochlorobenzene with subsequent reduction
p-Chloronitrobenzene and methanol ether formation and nitro reduction.
Reduction of p-nitroanisole with iron filings and hydrochloric acid or methylation of p-aminophenol.
Mn3+ - or Ce4+ -mediated oxidation of nitrobenzene.
For its industrial production 4-nitroanisole is reduced either with sodium sulfide or with hydrogen in the presence of precious-metal catalysts or Raney nickel.

General Manufacturing Information

Benzenamine, 4-methoxy-: ACTIVE

Analytic Laboratory Methods

Method: NIOSH 2514, Issue 2; Procedure: high performance liquid chromatography with ultraviolet detection; Analyte: p-anisidine; Matrix: air; Detection Limit: 0.35 ug/sample.
GAS CHROMATOGRAPHIC DETERMINATION OF ORGANIC CMPD IN WASTE WATER. THE METHODS ARE PRECISE & SENSITIVE TO THE LOW PPB RANGE.
ADSORPTION STUDIES USING GAS-LIQUID CHROMATOGRAPHY.
Analyte: P-anisidine. Sample Matrix: Amine mixtures. Procedure: Thin layer chromatography. Detection limit: 1-2 mg.
For more Analytic Laboratory Methods (Complete) data for p-Anisidine (6 total), please visit the HSDB record page.

Clinical Laboratory Methods

P-AMINOPHENOL & P-CHLORANILINE EXHIBITED CHEM &/OR METABOLIC INSTABILITY UNDER REACTION CONDITIONS COMMONLY USED FOR DRUG METAB STUDIES USING COLORIMETRIC ANALYSIS.

Storage Conditions

Store in tightly closed containers in a cool, dark, well-ventilated area. Protect against sunlight and strong oxidizers. Metal containers involving the transfer of this chemical should be grounded and bonded. Where possible, automatically pump liquid from drums or other storage containers to process containers. Drums must be equipped with self-closing valves, pressure vacuum bungs, and flame arresters. Use only non-sparking tools and equipment, especially when opening and closing containers of this chemical. Sources of ignition, such as smoking and open flames, are prohibited where this chemical is used, handled, or stored in a manner that could create a potential fire or explosion hazard. A regulated, marked area should be established where this chemical is handled, used, or stored ... /Anisidines/

Dates

Last modified: 11-23-2023
Gao et al. Rapid heteroatom-transfer to arylmetals utilizing multifunctional reagent scaffolds. Nature Chemistry, doi: 10.1038/nchem.2672, published online 28 November 2016
Liu et al. From alkylarenes to anilines via site-directed carbon-carbon amination. Nature Chemistry, doi: 10.1038/s41557-018-0156-y, published online 29 October 2018

Explore Compound Types